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A comprehensive guide for researchers, scientists, and drug development professionals on the
clinical trial performance of tildacerfont, a novel CRF1 receptor antagonist, in the treatment of
Congenital Adrenal Hyperplasia (CAH) and Polycystic Ovary Syndrome (PCOS).

This guide provides a meta-analysis of available clinical trial data for tildacerfont, comparing
its efficacy and safety against established treatment modalities. Detailed experimental
protocols for key assays, signaling pathway diagrams, and structured data tables are included
to facilitate in-depth understanding and comparative evaluation.

Introduction

Tildacerfont (SPRO001) is an oral, selective, non-steroidal corticotropin-releasing factor type-1
(CRF1) receptor antagonist.[1] By blocking the CRF1 receptor in the pituitary gland,
tildacerfont aims to reduce the secretion of adrenocorticotropic hormone (ACTH), thereby
decreasing the overproduction of adrenal androgens, a hallmark of Congenital Adrenal
Hyperplasia (CAH).[1] This mechanism of action presents a potential alternative to the current
standard of care for CAH, which involves lifelong supraphysiologic doses of glucocorticoids to
suppress ACTH.[1][2] The therapeutic potential of tildacerfont is also being explored in
Polycystic Ovary Syndrome (PCOS), where adrenal androgen excess can contribute to the
clinical presentation.[3]

Mechanism of Action: The Hypothalamic-Pituitary-
Adrenal (HPA) Axis
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Tildacerfont's therapeutic rationale is rooted in its ability to modulate the Hypothalamic-
Pituitary-Adrenal (HPA) axis. In CAH, a deficiency in cortisol production leads to a loss of
negative feedback on the hypothalamus and pituitary, resulting in chronically elevated CRF and
ACTH levels. This, in turn, drives adrenal hyperplasia and the shunting of steroid precursors
towards androgen synthesis. Tildacerfont acts by antagonizing the CRF1 receptor on the
pituitary corticotrophs, thereby dampening the stimulatory effect of CRF on ACTH release.

Pathology in CAH
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Diagram 1: Tildacerfont's Mechanism of Action on the HPA Axis.

Tildacerfont in Congenital Adrenal Hyperplasia
(CAH): A Review of Clinical Trial Data

Several clinical trials have evaluated the efficacy and safety of tildacerfont in adults and
children with classic CAH. The primary endpoints in these studies have typically focused on the
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reduction of key biomarkers of adrenal androgen excess, such as androstenedione (A4) and
17-hydroxyprogesterone (17-OHP), and the potential for reducing glucocorticoid (GC) dosage.

Phase 2 Clinical Trials in Adults with CAH

Two key open-label Phase 2 studies, SPR001-201 and SPR001-202, provided the initial proof-
of-concept for tildacerfont in adults with classic 21-hydroxylase deficiency (210OHD).[1]

Table 1: Summary of Phase 2 Clinical Trial Outcomes for Tildacerfont in Adults with CAH
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Later-Stage Clinical Trials in Adults and Pediatrics with

CAH
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The CAHmelia program, consisting of the CAHmelia-203 and CAHmelia-204 studies, and the
pediatric CAHptain-205 study, further investigated tildacerfont's potential.

Table 2: Summary of Later-Stage Clinical Trial Outcomes for Tildacerfont in CAH
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CAHptain-205

Children and
adults (2-17 30

years and older)

Safety, PK, and
change in

androgen levels

Tildacerfont was
generally safe
and well-
tolerated. A trend
of larger
reductions in A4
was observed
with higher,
twice-daily
doses. 73% of all
patients met the
efficacy endpoint
of A4 or GC
reduction from
baseline at 12
weeks.[4][5]
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Tildacerfont in Polycystic Ovary Syndrome (PCOS)

The Phase 2 POWER study evaluated tildacerfont in women with PCOS and elevated adrenal
androgens.

Table 3: Summary of Phase 2 POWER Study Outcomes for Tildacerfont in PCOS

Key
Study Population N Treatment Duration Efficacy
Outcomes

In women
with elevated
baseline
DHEAS, a
significant
reduction in
DHEAS was
observed

Women with , compared to

Tildacerfont
PCOS and placebo
POWER 27 up to 200 mg 12 weeks
elevated ] (-12.4% vs.
daily

DHEAS +5.7%,
p=0.020). A
significant
increase in
SHBG was
also noted
(+32.9% vs.
-8.1%,
p=0.012).

Comparison with Standard of Care
Congenital Adrenal Hyperplasia

The current standard of care for classic CAH is lifelong glucocorticoid replacement therapy
(e.g., hydrocortisone, prednisone) to replace cortisol and suppress ACTH, often in combination
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with mineralocorticoid therapy (fludrocortisone) for salt-wasting forms.[7][8] The primary
challenge with this approach is the narrow therapeutic window, where doses sufficient to
suppress adrenal androgens are often supraphysiologic, leading to long-term side effects such
as Cushing's syndrome, osteoporosis, and metabolic complications.[1][8]

Tildacerfont, by offering a non-steroidal mechanism to control androgen excess, has the
potential to allow for the use of lower, more physiologic doses of glucocorticoids, thereby
mitigating their long-term adverse effects.[1] However, the CAHmelia-204 study did not
demonstrate a statistically significant reduction in GC use at the dose studied.[5][6] The results
of the CAHptain-205 study suggest that higher and more frequent dosing may be necessary to
achieve this goal.[5]

Polycystic Ovary Syndrome

Treatment for PCOS is multifaceted and symptomatic, often involving lifestyle modifications
and pharmacological interventions to address irregular menstruation, hirsutism, and infertility.[6]
[9] Combined oral contraceptives are a common first-line treatment for menstrual irregularities
and hyperandrogenism.[10] For women with insulin resistance, metformin may be used.[9]
Tildacerfont's targeted approach to reducing adrenal androgens could offer a novel
therapeutic avenue for a subset of women with PCOS where adrenal hyperandrogenism is a
significant contributor to their phenotype.

Experimental Protocols

Detailed experimental protocols for the quantification of steroid hormones are critical for the
interpretation and comparison of clinical trial data. While specific standard operating
procedures from the tildacerfont trials are not publicly available, the following represents a
standard methodology for steroid hormone analysis in clinical research settings.

Experimental Workflow: Steroid Hormone Quantification by LC-MS/MS
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Diagram 2: A typical workflow for steroid hormone analysis.

Methodology for ACTH, 17-OHP, and Androstenedione Measurement:

¢ Analyte: Adrenocorticotropic hormone (ACTH), 17-hydroxyprogesterone (17-OHP),
Androstenedione (A4).
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e Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold
standard for steroid hormone analysis due to its high specificity and sensitivity, minimizing
cross-reactivity issues common with immunoassays.[8][11][12]

e Sample Preparation:

[e]

A defined volume of serum or plasma is aliquoted.

o An internal standard (a stable isotope-labeled version of the analyte) is added to each
sample to account for matrix effects and variations in extraction efficiency.[8]

o Proteins are precipitated using a solvent such as methanol.[8]

o The supernatant is subjected to solid-phase extraction (SPE) to isolate the steroids of
interest and remove interfering substances.[8]

o The purified extract is evaporated to dryness and reconstituted in a mobile phase for
injection into the LC-MS/MS system.

o Chromatographic Separation:

o An ultra-performance liquid chromatography (UPLC) system with a C18 reverse-phase
column is typically used to separate the different steroid hormones based on their
hydrophobicity.[12]

o A gradient elution with a mobile phase consisting of water and an organic solvent (e.g.,
methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is
employed.[12]

e Mass Spectrometric Detection:

o The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with
an electrospray ionization (ESI) source.

o Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific
precursor-to-product ion transitions for each analyte and its internal standard are
monitored, ensuring high selectivity.[12]
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¢ Quantification:

o The concentration of each analyte is determined by comparing the peak area ratio of the
analyte to its internal standard against a calibration curve prepared with known
concentrations of the analyte in a surrogate matrix (e.g., stripped serum).[8]

Conclusion and Future Directions

The clinical development of tildacerfont has provided valuable insights into the potential of
CRF1 receptor antagonism as a therapeutic strategy for disorders of adrenal androgen excess.
In adults with CAH, while early Phase 2 studies showed promise in reducing key hormone
biomarkers, later-stage trials did not meet their primary endpoints of A4 reduction in severely
affected patients or glucocorticoid dose reduction.[1][4][6] The pediatric data from the
CAHptain-205 study, however, suggest that a different dosing regimen (higher and more
frequent) might be required for efficacy.[5] In PCOS, tildacerfont has demonstrated a potential
role in reducing adrenal androgen levels in a specific subset of patients.

Future research should focus on dose-optimization studies in both adult and pediatric CAH
populations to determine if a more robust clinical benefit can be achieved. Further investigation
into the specific PCOS phenotypes that are most likely to respond to tildacerfont is also
warranted. While the initial late-stage results in adults with CAH were not as strong as
anticipated, the data generated from these trials will be instrumental in guiding the future
development of novel therapies for these complex endocrine disorders. The discontinuation of
the CAHmelia and CAHptain trials by Spruce Biosciences underscores the challenges in
developing new treatments for rare diseases, but the scientific rationale for targeting the HPA
axis in conditions of androgen excess remains a compelling area for further exploration.
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